

Unveiling the Synthesis of Tert-Butyl Phenyl Carbonate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl phenyl carbonate*

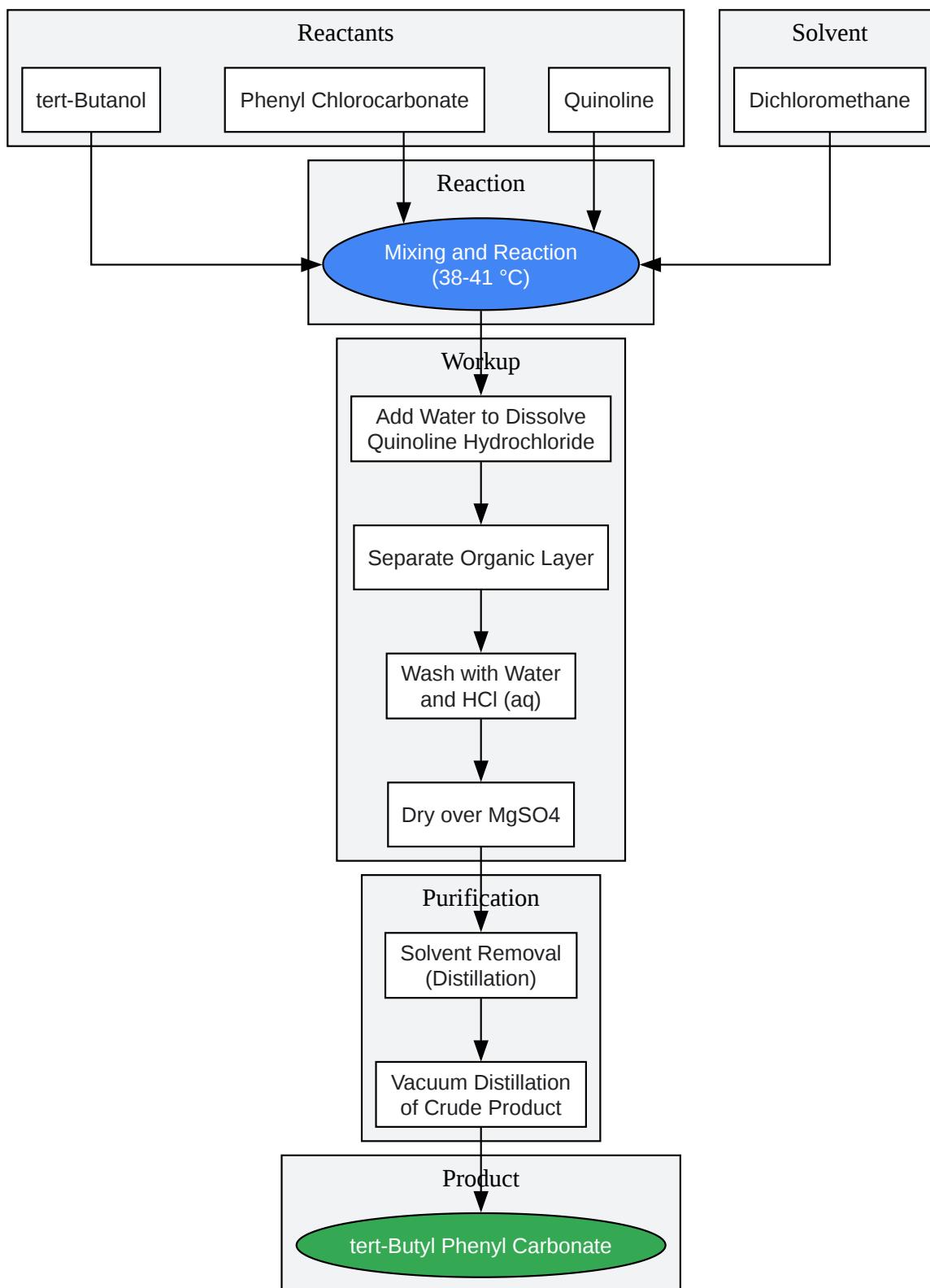
Cat. No.: B128739

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl phenyl carbonate is a valuable reagent in organic synthesis, primarily utilized as a protecting group for amines and in the formation of other carbonates. Its chemical structure, featuring a bulky tert-butyl group and a phenyl group attached to a carbonate functionality, imparts unique reactivity and stability characteristics. This technical guide provides an in-depth overview of the synthesis, discovery, and key experimental protocols for **tert-butyl phenyl carbonate**, tailored for professionals in the fields of chemical research and drug development. The strategic application of this compound facilitates complex molecular constructions, making a thorough understanding of its preparation essential.

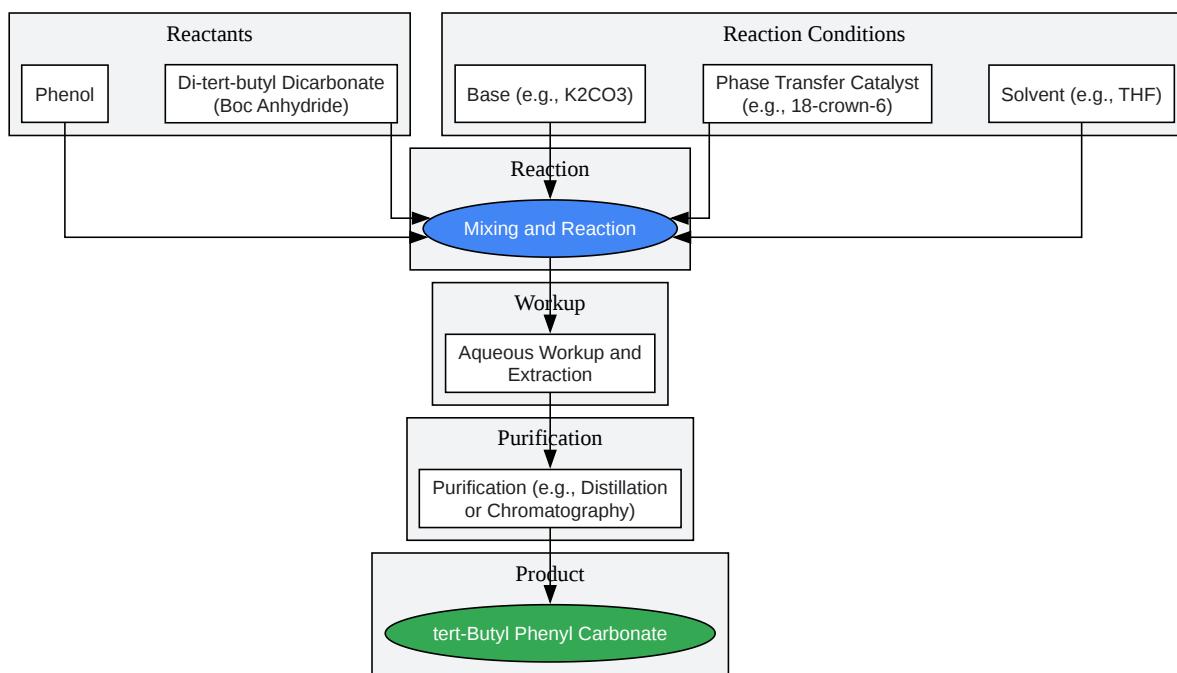

Discovery and Synthesis

The development of **tert-butyl phenyl carbonate** arose from the need for efficient and selective reagents for the introduction of the tert-butoxycarbonyl (Boc) protecting group, a cornerstone in peptide synthesis and modern organic chemistry. While a singular "discovery" event is not prominently documented, its preparation is well-established through several synthetic routes. The two most prevalent and reliable methods involve the reaction of tert-butanol with phenyl chlorocarbonate and the phase-transfer-catalyzed reaction of phenol with di-tert-butyl dicarbonate.

Synthesis Method 1: From Tert-Butanol and Phenyl Chlorocarbonate

One of the earliest and most widely cited methods for the preparation of **tert-butyl phenyl carbonate** involves the reaction of tert-butanol with phenyl chlorocarbonate in the presence of a base, typically quinoline, to neutralize the hydrogen chloride byproduct.^{[1][2]} Dichloromethane is commonly employed as the solvent for this reaction.

Reaction Workflow:


[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **tert-butyl phenyl carbonate** from tert-butanol.

Synthesis Method 2: Phase-Transfer Catalysis with Di-tert-butyl Dicarbonate

An alternative and often high-yielding method utilizes the reaction of phenol with di-tert-butyl dicarbonate (Boc anhydride) under phase-transfer catalysis conditions. This approach avoids the use of the corrosive and moisture-sensitive phenyl chlorocarbonate. The reaction can be performed under liquid-liquid or solid-liquid phase transfer conditions with a suitable catalyst.

Reaction Workflow:

[Click to download full resolution via product page](#)

Caption: Phase-transfer catalysis workflow for **tert-butyl phenyl carbonate** synthesis.

Data Presentation

Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₄ O ₃	[3][4]
Molecular Weight	194.23 g/mol	[4]
Appearance	Colorless to almost colorless clear liquid	[5]
Density	1.05 g/mL at 20 °C	[6]
Boiling Point	83 °C at 0.6 mmHg	[6]
CAS Number	6627-89-0	[3][4]

Spectroscopic Data

Spectrum Type	Key Peaks/Shifts	Reference
¹ H NMR (CDCl ₃)	δ (ppm): 7.36 (m, 2H), 7.21 (m, 1H), 7.16 (m, 2H), 1.55 (s, 9H)	[7]
¹³ C NMR (CDCl ₃)	δ (ppm): 151.8, 151.1, 129.3, 125.7, 121.1, 82.8, 27.7	[8]
IR (Gas Phase)	ν (cm ⁻¹): ~1760 (C=O stretch)	[9]

Experimental Protocols

Method 1: Synthesis from Tert-Butanol and Phenyl Chlorocarbonate

This procedure is adapted from established literature methods.[1]

Materials:

- tert-Butanol (74.1 g, 1 mol)

- Quinoline (130 g, 1 mol)
- Phenyl chlorocarbonate (157 g, 1 mol)
- Dichloromethane (150 mL)
- Water
- 5% Hydrochloric acid
- Magnesium sulfate

Procedure:

- In a suitable reaction vessel equipped with a stirrer and a dropping funnel, dissolve tert-butanol and quinoline in dichloromethane.
- Cool the solution and add phenyl chlorocarbonate dropwise, maintaining the reaction temperature between 38 and 41 °C.
- After the addition is complete, allow the mixture to stir at room temperature overnight.
- Add sufficient water to dissolve the precipitated quinoline hydrochloride.
- Separate the organic layer and wash it sequentially with two portions of water and then with three to four portions of 5% hydrochloric acid.
- Dry the organic layer over anhydrous magnesium sulfate.
- Remove the solvent by distillation.
- Purify the crude product by vacuum distillation (boiling point 74-78 °C at 0.5 mm). The reported yield is approximately 73%.[\[1\]](#)

Applications in Research and Development

Tert-butyl phenyl carbonate is a versatile reagent with several important applications in organic synthesis:

- **Boc Protection of Amines:** It serves as an effective reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto primary and secondary amines.[\[5\]](#) This is a fundamental transformation in peptide synthesis and the synthesis of complex nitrogen-containing molecules.
- **Synthesis of Other Carbonates:** It can be used as a precursor for the synthesis of other carbonate esters through transesterification reactions.
- **Synthesis of 2-Nitroindoles:** It has been utilized in the synthesis of 2-nitroindoles.
- **Determination of Octanol-Water Partition Coefficients:** It has found application in analytical methods for determining the octanol-water partition coefficients of small organic molecules.[\[10\]](#)

Conclusion

The synthesis of **tert-butyl phenyl carbonate** is well-established, with robust and scalable methods available to researchers. Its importance as a reagent for Boc protection and other synthetic transformations underscores the value of understanding its preparation and properties. The experimental protocols and data presented in this guide provide a comprehensive resource for the synthesis and application of this key chemical compound in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [prepchem.com](http://www.prepchem.com) [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org](http://www.orgsyn.org)
- 3. [tert-Butyl phenyl carbonate](http://webbook.nist.gov) [webbook.nist.gov]
- 4. [Carbonic acid, 1,1-dimethylethyl phenyl ester | C11H14O3 | CID 81113 - PubChem](http://pubchem.ncbi.nlm.nih.gov) [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butyl Phenyl Carbonate | 6627-89-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. tert-Butyl phenyl carbonate [webbook.nist.gov]
- 7. tert-Butyl phenyl carbonate(6627-89-0) 1H NMR spectrum [chemicalbook.com]
- 8. tert-Butyl phenyl carbonate(6627-89-0) 13C NMR spectrum [chemicalbook.com]
- 9. tert-Butyl phenyl carbonate [webbook.nist.gov]
- 10. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Unveiling the Synthesis of Tert-Butyl Phenyl Carbonate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b128739#synthesis-and-discovery-of-tert-butyl-phenyl-carbonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com